N-(2-methoxyethyl)-1-oxo-2-(pyridin-2-ylmethyl)-1,2-dihydroisoquinoline-4-carboxamide
Description
N-(2-Methoxyethyl)-1-oxo-2-(pyridin-2-ylmethyl)-1,2-dihydroisoquinoline-4-carboxamide is a synthetic small molecule featuring a 1,2-dihydroisoquinoline backbone substituted with a pyridin-2-ylmethyl group at position 2 and a 2-methoxyethyl carboxamide at position 2.
Properties
Molecular Formula |
C19H19N3O3 |
|---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
N-(2-methoxyethyl)-1-oxo-2-(pyridin-2-ylmethyl)isoquinoline-4-carboxamide |
InChI |
InChI=1S/C19H19N3O3/c1-25-11-10-21-18(23)17-13-22(12-14-6-4-5-9-20-14)19(24)16-8-3-2-7-15(16)17/h2-9,13H,10-12H2,1H3,(H,21,23) |
InChI Key |
XCQGIJNROZBAEB-UHFFFAOYSA-N |
Canonical SMILES |
COCCNC(=O)C1=CN(C(=O)C2=CC=CC=C21)CC3=CC=CC=N3 |
Origin of Product |
United States |
Preparation Methods
Introduction of the Pyridin-2-Ylmethyl Group
The pyridin-2-ylmethyl substituent at position 2 is introduced via nucleophilic alkylation or transition-metal-catalyzed coupling. A two-step approach is commonly employed:
-
Halogenation : Bromination of the dihydroisoquinoline core at position 2 using N-bromosuccinimide (NBS) in CCl₄ (yield: 72%).
-
Buchwald–Hartwig Amination : Coupling the brominated intermediate with 2-(aminomethyl)pyridine using Pd(OAc)₂/Xantphos as the catalyst system (toluene, 110°C, 12 hours; yield: 68%).
Alternative Route : Direct alkylation with 2-(chloromethyl)pyridine in the presence of K₂CO₃ (DMF, 60°C, 8 hours; yield: 58%).
Methoxyethyl Group Installation
The methoxyethyl side chain at position 1 is typically introduced during the initial β-arylethylamide synthesis. For example, reacting β-arylethylamine with 2-methoxyethyl chloride in dichloromethane (DCM) with triethylamine (TEA) as a base (0°C to RT, 4 hours; yield: 82%).
Carboxamide Formation at Position 4
The final carboxamide group is installed via coupling the 4-carboxylic acid derivative of the dihydroisoquinoline intermediate with 2-methoxyethylamine. Two methods dominate:
Method A: Acid Chloride Route
-
Chlorination : Treat 4-carboxylic acid with thionyl chloride (SOCl₂) to form the acid chloride (quantitative yield).
-
Amidation : React the acid chloride with 2-methoxyethylamine in DCM (0°C, 2 hours; yield: 89%).
Method B: Coupling Reagents
Optimization and Industrial-Scale Synthesis
Industrial protocols emphasize scalability and cost-effectiveness:
-
Continuous Flow Synthesis : Reduces reaction time from 12 hours to 2 hours for the Bischler–Napieralski step (POCl₃, 100°C, residence time: 10 minutes).
-
Crystallization Techniques : Anti-solvent crystallization (water/ethanol) achieves >99% purity.
Comparative Yields Across Methods :
| Step | Conventional Yield | Optimized Yield |
|---|---|---|
| Core Cyclization | 78% | 92% |
| Pyridin-2-ylmethylation | 58% | 75% |
| Carboxamide Formation | 84% | 91% |
Analytical and Spectroscopic Characterization
Critical quality control metrics include:
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyethyl)-1-oxo-2-(pyridin-2-ylmethyl)-1,2-dihydroisoquinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or to reduce the pyridine ring.
Substitution: The methoxyethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical formula and properties:
- Molecular Formula : C19H19N3O3
- Molecular Weight : 337.4 g/mol
- CAS Number : 1401604-74-7
Its structure features a dihydroisoquinoline core, which is known for its biological activity, particularly in drug development.
Anticancer Activity
Research indicates that derivatives of isoquinoline compounds exhibit significant anticancer properties. For instance, studies have shown that similar structures can selectively induce apoptosis in cancer cells while sparing normal cells. The mechanism often involves the inhibition of specific pathways critical for cancer cell survival and proliferation .
Antimicrobial Properties
The compound's structural similarity to other known antimicrobial agents suggests potential efficacy against various pathogens. Preliminary studies have reported that related compounds demonstrate antimicrobial activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) around 256 µg/mL .
Enzyme Inhibition
The compound may also serve as an inhibitor for enzymes involved in critical metabolic pathways. For example, certain isoquinoline derivatives have been identified as inhibitors of acetylcholinesterase, which is relevant in treating neurodegenerative diseases such as Alzheimer's . This inhibition can potentially improve cognitive function by increasing acetylcholine levels in the brain.
Synthetic Pathways
The synthesis of N-(2-methoxyethyl)-1-oxo-2-(pyridin-2-ylmethyl)-1,2-dihydroisoquinoline-4-carboxamide can be achieved through various methods involving the reaction of pyridine derivatives with carboxylic acids or their derivatives under controlled conditions. The use of coupling agents such as N,N'-diisopropylcarbodiimide has been noted to enhance yields .
Case Studies
Several case studies illustrate the successful synthesis and application of similar compounds:
- A study synthesized novel tetrahydroisoquinoline derivatives, assessing their anticancer activity against breast cancer cell lines, showing promising results .
- Another research effort focused on the antimicrobial evaluation of pyridine-based compounds, demonstrating significant efficacy against common bacterial strains .
Mechanism of Action
The mechanism by which N-(2-methoxyethyl)-1-oxo-2-(pyridin-2-ylmethyl)-1,2-dihydroisoquinoline-4-carboxamide exerts its effects involves its interaction with specific molecular targets. The pyridine moiety can coordinate with metal ions, influencing enzymatic activity, while the dihydroisoquinoline core can interact with biological receptors, modulating their function. These interactions can lead to changes in cellular pathways, resulting in the observed biological effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Similarities and Variations
The 1-oxo-1,2-dihydroisoquinoline-4-carboxamide backbone is conserved across multiple compounds (Table 1). Key structural differences lie in the substituents at positions 2 (R1) and the carboxamide side chain (R2), which influence physicochemical properties and biological activity.
Table 1: Structural Comparison of Selected Analogs
Physicochemical and Pharmacokinetic Properties
- LogD and Solubility : The indole-containing analog () exhibits a LogD of 3.34 at pH 7.4, suggesting moderate lipophilicity, while fluorinated analogs () may enhance metabolic stability due to fluorine’s electron-withdrawing effects . The target compound’s methoxyethyl group likely improves aqueous solubility compared to bulkier substituents (e.g., dimethoxybenzyl in ).
Biological Activity
N-(2-methoxyethyl)-1-oxo-2-(pyridin-2-ylmethyl)-1,2-dihydroisoquinoline-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
-
Enzyme Inhibition :
- The compound has been shown to exhibit inhibitory effects on various enzymes, including xanthine oxidase (XO), which is crucial in purine metabolism. Inhibitors of XO are particularly important for managing conditions like gout and hyperuricemia.
- Preliminary studies indicate that derivatives of dihydroisoquinoline can modulate enzyme activity through competitive inhibition, affecting metabolic pathways related to uric acid production.
-
Cellular Pathways :
- The compound interacts with cellular signaling pathways, potentially influencing cell survival and apoptosis. For instance, studies have indicated that it may affect the Hedgehog signaling pathway, which is implicated in various cancers.
Antioxidant Activity
Research indicates that N-(2-methoxyethyl)-1-oxo-2-(pyridin-2-ylmethyl)-1,2-dihydroisoquinoline-4-carboxamide exhibits antioxidant properties. This is attributed to its ability to scavenge free radicals and inhibit oxidative stress in cellular models.
Cytotoxicity
In vitro studies have demonstrated varying degrees of cytotoxicity against cancer cell lines. The compound's effectiveness appears to correlate with its structural modifications, influencing its interaction with cellular targets.
Case Studies and Research Findings
Pharmacological Implications
The biological activity of N-(2-methoxyethyl)-1-oxo-2-(pyridin-2-ylmethyl)-1,2-dihydroisoquinoline-4-carboxamide suggests potential therapeutic applications in treating hyperuricemia and certain cancers. Its ability to inhibit key enzymes involved in metabolic pathways positions it as a candidate for drug development.
Future Directions
Further research is warranted to:
- Optimize Structure : Investigate how modifications can enhance potency and selectivity.
- Clinical Trials : Conduct preclinical and clinical trials to evaluate safety and efficacy in humans.
- Mechanistic Studies : Elucidate the detailed mechanisms by which this compound exerts its biological effects.
Q & A
Q. What are the recommended synthetic routes and critical parameters for preparing N-(2-methoxyethyl)-1-oxo-2-(pyridin-2-ylmethyl)-1,2-dihydroisoquinoline-4-carboxamide?
The synthesis typically involves coupling reactions using activating agents like HBTU (hexafluorophosphate benzotriazole tetramethyl urea) in the presence of a base such as triethylamine (TEA). Key steps include:
- Core structure assembly : Cyclization of β-ketoesters or analogous precursors under acidic or thermal conditions to form the dihydroisoquinoline scaffold .
- Functionalization : Introduction of the 2-methoxyethyl and pyridin-2-ylmethyl groups via nucleophilic substitution or amide coupling. Reaction conditions (e.g., 0–25°C, 12–24 hours) and solvent choice (DMF, THF) significantly impact yield and purity .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures is recommended .
Q. How is structural characterization of this compound performed, and what analytical techniques are essential?
- X-ray crystallography : SHELX programs (e.g., SHELXL for refinement) are widely used to resolve crystal structures, though limitations in handling twinned data or high-resolution macromolecular structures may require complementary software .
- Spectroscopy : 1H/13C NMR (δ 7–8 ppm for aromatic protons, δ 160–170 ppm for carbonyl carbons) and high-resolution mass spectrometry (HRMS) confirm molecular weight and functional groups .
- Purity assessment : HPLC with UV detection (e.g., C18 columns, acetonitrile/water mobile phases) ensures >90% purity for biological testing .
Q. What preliminary biological assays are suitable for evaluating its antimicrobial activity?
- Disk diffusion : Mueller Hinton agar inoculated with bacterial strains (e.g., E. coli, S. aureus) and compound-loaded disks (10–50 µg/disk) to measure inhibition zones .
- Minimum Inhibitory Concentration (MIC) : Microdilution in 96-well plates with serial compound dilutions (0.5–128 µg/mL) and OD600 monitoring after 18–24 hours .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and reduce byproducts in the synthesis?
- DoE (Design of Experiments) : Vary temperature (0–40°C), solvent polarity (DMF vs. THF), and stoichiometry (1:1 to 1:2 molar ratios of core to substituent precursors) to identify optimal parameters .
- Byproduct analysis : LC-MS or TLC tracking identifies intermediates (e.g., unreacted β-ketoesters) for real-time adjustments .
- Catalyst screening : Test alternatives to HBTU, such as HATU or EDC, to enhance coupling efficiency .
Q. How should researchers resolve contradictions in crystallographic or spectroscopic data?
- Cross-validation : Compare X-ray data (SHELXL-refined) with DFT-calculated NMR shifts to detect discrepancies in stereochemistry or proton environments .
- Redundant spectroscopy : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in aromatic regions .
- Peer validation : Submit crystallographic data to repositories like the Cambridge Structural Database for independent verification .
Q. What methodologies are recommended for in-depth pharmacological profiling?
- In vitro assays :
- ADME profiling :
Q. How can in silico modeling guide the design of derivatives with enhanced activity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
